Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- is a chemical compound with the molecular formula C15H12Cl3NO. It is known for its unique structure, which includes multiple chlorine atoms and a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-N-(4-chlorophenyl)benzeneacetamide
- 2,4-Dichloro-N-[(4-chlorophenyl)methyl]benzeneacetamide
Uniqueness
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- is unique due to its specific structure, which includes multiple chlorine atoms and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
108664-50-2 |
---|---|
Molekularformel |
C15H10Cl3NO |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl3NO/c1-9(13-7-4-11(17)8-14(13)18)15(20)19-12-5-2-10(16)3-6-12/h2-8H,1H2,(H,19,20) |
InChI-Schlüssel |
DDXPMQBMIYDZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.